2-(4-bromothiophene-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-(4-bromothiophene-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a hybrid heterocyclic molecule combining a tetrahydroisoquinoline core with a brominated thiophene carbonyl group and a methyl-substituted pyrazole moiety. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery due to its rigidity and ability to mimic natural alkaloids, while the bromothiophene and pyrazole groups may enhance electronic properties and binding interactions .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-21-8-13(7-20-21)16-10-22(9-12-4-2-3-5-15(12)16)18(23)17-6-14(19)11-24-17/h2-8,11,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZRMWKTYTKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromothiophene-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline core substituted with a bromothiophene carbonyl and a methyl-pyrazole group. The structural diversity of this compound suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines, including A-549 (lung cancer), A-375 (melanoma), and MCF-7 (breast cancer) cells. The results demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating promising potency.
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Antioxidant Properties
In addition to its anticancer effects, the compound has been investigated for its antioxidant properties. It was found to significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative stress. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Study 1: In Vitro Evaluation
A study conducted by researchers focused on the synthesis and biological evaluation of tetrahydroisoquinoline derivatives, including our compound of interest. The study found that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to selective targeting of cancer-specific metabolic pathways.
Study 2: In Vivo Studies
In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction without notable toxicity. Histological analysis revealed reduced mitotic figures in treated tumors compared to controls, indicating effective inhibition of tumor growth.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Analysis: Crystallographic studies on analogs (e.g., ) reveal that bromine substituents induce significant molecular buckling (e.g., 83.2° twist in tetrahydrobenzo[h]quinoline), which may affect target binding . Tools like SHELXL (for refinement) and Multiwfn (for wavefunction analysis) are critical for understanding these distortions .
- However, direct biological data are lacking .
- Synthetic Challenges: The bromothiophene carbonyl group may pose steric hindrance during coupling reactions, necessitating optimized conditions (e.g., high-temperature reflux in ethanol, as in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
